molecular formula C6H3BCl2FIO2 B14027551 (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid

(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid

Cat. No.: B14027551
M. Wt: 334.71 g/mol
InChI Key: KAJIFYDXROKOBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid typically involves the borylation of the corresponding halogenated phenyl compound. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction conditions often involve heating the mixture to around 80-100°C under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its reactivity and the types of products formed in coupling reactions. The presence of both chlorine and fluorine atoms provides a unique electronic environment that can be exploited in various synthetic applications .

Properties

Molecular Formula

C6H3BCl2FIO2

Molecular Weight

334.71 g/mol

IUPAC Name

(2,4-dichloro-6-fluoro-3-iodophenyl)boronic acid

InChI

InChI=1S/C6H3BCl2FIO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,12-13H

InChI Key

KAJIFYDXROKOBM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1F)Cl)I)Cl)(O)O

Origin of Product

United States

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